molecular formula C9H18Br2N2O2 B14620074 1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide CAS No. 58895-89-9

1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide

Cat. No.: B14620074
CAS No.: 58895-89-9
M. Wt: 346.06 g/mol
InChI Key: NXVVYVLQAZLZBT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis as a catalyst and reagent. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide typically involves the quaternization of 1,4-diazabicyclo[2.2.2]octane with appropriate alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete quaternization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Due to its strong nucleophilic nature, it readily participates in nucleophilic substitution reactions.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization: It can be used in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, acyl chlorides, and other electrophilic reagents. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .

Major Products

The major products formed from reactions involving this compound include quaternary ammonium salts, piperazine derivatives, and other heterocyclic compounds. These products are often valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 1,4-diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide involves its strong nucleophilic properties, which allow it to readily participate in nucleophilic substitution reactions. The compound acts as a catalyst by stabilizing transition states and lowering the activation energy of reactions. Its molecular targets include various electrophilic centers in organic molecules, and it can activate these centers through nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide is unique due to its quaternary ammonium structure, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in reactions requiring strong nucleophiles and stable intermediates.

Properties

CAS No.

58895-89-9

Molecular Formula

C9H18Br2N2O2

Molecular Weight

346.06 g/mol

IUPAC Name

1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane-2-carboxylic acid;dibromide

InChI

InChI=1S/C9H17N2O2.2BrH/c1-10-3-5-11(2,6-4-10)8(7-10)9(12)13;;/h8H,3-7H2,1-2H3;2*1H/q+1;;/p-1

InChI Key

NXVVYVLQAZLZBT-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CC[N+](CC1)(C(C2)C(=O)O)C.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.